Spiro[4.6]undecan-6-one
Overview
Description
Spiro[4.6]undecan-6-one is a chemical compound with the CAS Number: 73223-32-2 . It has a molecular weight of 166.26 . The IUPAC name for this compound is also this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18O/c12-10-6-2-1-3-7-11(10)8-4-5-9-11/h1-9H2 . This indicates that the molecule consists of 11 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the retrieved data. For detailed information on its reactivity and involved chemical reactions, it’s recommended to refer to related peer-reviewed papers or technical documents .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Anticonvulsant Evaluation
Spiro[4.6]undecane derivatives, specifically spiro[4.6]undecane-2-carboxylic acid, have been investigated for their potential as anticonvulsants. Research shows that these compounds, being analogues of valproic acid, may have anticonvulsant activity, though with limitations against certain types of seizures (Scott et al., 1985).
Asymmetric Synthesis
Spiro[4.6]undecanes have been successfully synthesized using a regio- and stereoselective tandem oxidative ring expansion-cyclization reaction. This method demonstrates the chirality preservation of a cation-radical intermediate, showcasing the compound's potential in asymmetric synthesis (Takemoto et al., 1994).
Spiroannelation and Stereoselectivity
Spiro[5.5]undecane derivatives have been obtained through intramolecular spiroannelation reactions, indicating potential in the field of stereoselective synthesis. This provides a facile access to complex B/C/D-ring systems found in natural compounds (Tanaka et al., 1994).
Enantiomeric Resolution
The synthesis and resolution of enantiomeric trans,trans-spiro[5.5]undecane derivatives have been explored, further emphasizing the compound's significance in stereoselective synthesis and chiroptical properties studies (Brünner & Gerlach, 1994).
Chiral Separation and Configuration Determination
Spiro[5.5]undecane derivatives have been synthesized and used in chiral separation and configuration determination studies, highlighting their potential applications in pharmaceuticals and as catalysts in synthesizing active enantiomers (Liang et al., 2008).
Synthesis of Novel Derivatives
Research has also focused on synthesizing novel spiro[5.5]undecane derivatives, contributing to the development of new compounds with potential applications in various scientific fields (Mihis et al., 2012).
Safety and Hazards
The safety information for Spiro[4.6]undecan-6-one indicates that it has the following hazard statements: H315, H319, H335 . This means it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on measures to minimize or prevent adverse effects resulting from exposure to the chemical or from improper storage or handling of the chemical .
Properties
IUPAC Name |
spiro[4.6]undecan-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-10-6-2-1-3-7-11(10)8-4-5-9-11/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXKIQDOEWEHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2(CC1)CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434080 | |
Record name | spiro[4.6]undecan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73223-32-2 | |
Record name | spiro[4.6]undecan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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